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Introduction
Dantrolene sodium is a postsynaptic muscle relaxant that exerts its effect by reducing

excitation-contraction coupling in muscle cells.[1] It is a hydantoin derivative, structurally

distinct from other neuromuscular blocking agents, and is primarily indicated for the treatment

of malignant hyperthermia, a rare and life-threatening condition triggered by certain

anesthetics.[1][2][3] Additionally, it finds application in managing neuroleptic malignant

syndrome and muscle spasticity arising from conditions such as stroke, multiple sclerosis,

cerebral palsy, and spinal cord injury.[1][4] This technical guide provides a comprehensive

overview of the pharmacokinetics and metabolism of dantrolene sodium, presenting

quantitative data, detailed experimental methodologies, and visual representations of its

metabolic and signaling pathways.

Pharmacokinetics
The pharmacokinetic profile of dantrolene sodium has been characterized by its slow but

consistent absorption, significant protein binding, and hepatic metabolism.
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Oral administration of dantrolene sodium results in incomplete and slow but consistent

absorption from the gastrointestinal tract, leading to dose-related plasma concentrations.[5][6]

The bioavailability of oral dantrolene is approximately 70%.[2][5][7] Following oral

administration, peak blood concentrations are typically achieved within 3 to 6 hours.[2]

Distribution
Dantrolene is highly lipophilic and demonstrates significant binding to plasma proteins,

particularly albumin.[2][8] The volume of distribution at steady state (Vss) has been reported to

be between 0.79 to 1.35 L/kg.[9] In pregnant individuals, dantrolene has been shown to cross

the placenta, with maternal and fetal blood levels being roughly equal at the time of delivery.[6]

Metabolism
Dantrolene is extensively metabolized in the liver, primarily through the hepatic microsomal

enzyme system, which includes cytochrome P450 (CYP450) enzymes.[3][5][10] The two

primary metabolic pathways are:

Oxidation: Hydroxylation of the hydantoin ring to form 5-hydroxydantrolene. This is an active

metabolite with approximately half the muscle relaxant potency of the parent drug.[2]

Reduction: Reduction of the nitro group to form an amino metabolite, which can then be

acetylated.[5][10] The amino metabolite has been noted to inhibit the hepatic mixed-function

oxidase system, an effect that is blocked by its acetylation.[5][10]

Intermediates in the nitroreductase pathway can also form glucuronide and mercapturic acid

conjugates.[5][10]

Excretion
The metabolites of dantrolene, along with the unchanged drug, are excreted in the urine.[3][5]

Up to 20% of an administered dose is excreted in the urine as the 5-hydroxydantrolene

metabolite.[2] Dantrolene and its metabolites are also excreted in the bile.[11]

Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of dantrolene sodium in

adults.
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Parameter Value Reference(s)

Bioavailability (Oral) 70% [2][5][7]

Time to Peak Plasma

Concentration (Tmax)
3 - 6 hours [2]

Elimination Half-Life (t½) 6 - 9 hours [2]

Half-Life of 5-

hydroxydantrolene
15.5 hours [2]

Protein Binding High (primarily to albumin) [2][8]

Volume of Distribution (Vd) 0.51 L/kg [7]

Therapeutic Plasma

Concentration
2.8 - 4.2 mcg/mL [2]

Signaling Pathway and Mechanism of Action
Dantrolene's therapeutic effect is mediated through its direct action on skeletal muscle cells. It

inhibits the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, a critical step in

muscle contraction.[1] This is achieved by antagonizing the ryanodine receptor type 1 (RyR1),

the major calcium release channel on the sarcoplasmic reticulum membrane.[2] By blocking

this channel, dantrolene effectively decouples electrical excitation from muscle contraction,

leading to muscle relaxation without causing complete paralysis.[2]
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Mechanism of Action of Dantrolene Sodium

Metabolism of Dantrolene Sodium
The metabolic transformation of dantrolene occurs primarily in the liver and involves several

key reactions.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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